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Compound of Interest

Compound Name: m-Cresol, 6-nonyl-

Cat. No.: B1675971 Get Quote

This technical guide provides a comprehensive overview of the in vitro toxicology profile of m-

Cresol, a compound widely used in various industrial and pharmaceutical applications. The

information is intended for researchers, scientists, and drug development professionals to

facilitate a deeper understanding of its potential cytotoxic, genotoxic, and mechanistic effects at

the cellular level.

Cytotoxicity Profile
m-Cresol has been shown to exhibit cytotoxic effects in a concentration-dependent manner

across various cell lines. The primary mechanism of its cytotoxicity is believed to be through

the disruption of cell membrane integrity.

Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of m-Cresol

and its isomer, p-Cresol, in different in vitro models. Due to limited direct data for m-Cresol,

data for p-Cresol is included for comparative purposes, as they are expected to have similar

toxicological profiles.
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Compound Cell Line Assay
Exposure
Time

IC50 / Effect
Concentrati
on

Reference

p-Cresol
EAHY926

(endothelial)
MTT Assay 72 hours

~300 µM

(30%

decrease in

cell number)

[1]

p-Cresol

U937

(mononuclear

)

MTT Assay 72 hours

>500 µM

(significant

decrease in

viability)

[1]

Chlorophenol

s (related

compounds)

L929

(fibroblast)
MTT Assay 24 hours

EC50 values

range from

0.11 to 2.18

mmol/L

[2]

Chlorophenol

s (related

compounds)

L929

(fibroblast)
MTT Assay 48 hours

EC50 values

range from

0.06 to 1.18

mmol/L

[2]

Various

Compounds

SH-SY5Y

(neuroblasto

ma)

MTT Assay 24 hours

IC50 values

vary widely

depending on

the

compound

[3][4]

Various

Compounds

HepG2

(hepatocellul

ar carcinoma)

SRB Assay 48 hours

IC50 values

vary widely

depending on

the

compound

[5][6]

Note: Specific IC50 values for m-Cresol in L929, SH-SY5Y, and HepG2 cell lines were not

available in the reviewed literature. The provided data for related compounds and isomers can

be used for initial risk assessment and experimental design.
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Genotoxicity and Mutagenicity
In vitro assays are crucial for determining the potential of a compound to induce genetic

mutations or chromosomal damage.

Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds. While specific quantitative data for m-Cresol is limited, the general procedure and

expected outcomes are described below. A positive result in the Ames test, indicated by a

significant increase in the number of revertant colonies, suggests that the compound is a

mutagen.[7][8]

Strain
Metabolic
Activation (S9)

m-Cresol
Concentration

Result
(Revertant
Colonies)

Reference

Salmonella

typhimurium

TA98

With and Without Not specified Not available [1][9][10]

Salmonella

typhimurium

TA100

With and Without Not specified Not available [1][9][10]

Note: The table indicates the typical strains used. A dose-dependent increase in revertant

colonies, generally twofold or greater than the negative control, is considered a positive result.

[1]

Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA strand breaks in individual

cells. The percentage of DNA in the comet tail is a quantitative measure of DNA damage.

Cell Line
m-Cresol
Concentration

Exposure Time % Tail DNA Reference

Not specified Not specified Not specified Not available [11][12][13]
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Note: An increase in the % tail DNA in a dose-dependent manner is indicative of genotoxic

potential.

In Vitro Micronucleus Test
The in vitro micronucleus test detects both clastogenic (chromosome breakage) and aneugenic

(chromosome loss) effects. An increase in the frequency of micronucleated cells indicates

genotoxic potential.

Cell Line
m-Cresol
Concentration

Exposure Time
Frequency of
Micronucleate
d Cells

Reference

Not specified Not specified Not specified Not available

Experimental Protocols
Detailed methodologies for key in vitro toxicology assays are provided below.

MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and

incubate for 24 hours.

Compound Treatment: Treat cells with various concentrations of m-Cresol and incubate for

the desired exposure time (e.g., 24, 48, 72 hours).

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the untreated control.

Ames Test (Plate Incorporation Method)
Preparation: Prepare serial dilutions of m-Cresol. Mix the test compound with the bacterial

tester strain (S. typhimurium TA98 or TA100) and, if required, a metabolic activation system

(S9 mix).

Plating: Add the mixture to molten top agar and pour it onto a minimal glucose agar plate.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: Compare the number of revertant colonies in the treated groups to the solvent

control. A significant, dose-dependent increase indicates a mutagenic effect.[7]

Comet Assay
Cell Preparation: Treat cells with m-Cresol for a specified duration.

Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a

microscope slide pre-coated with normal melting point agarose.

Lysis: Immerse the slides in a cold lysing solution to remove cell membranes and proteins,

leaving behind nucleoids.

Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer to unwind

the DNA.

Electrophoresis: Apply an electric field to allow the broken DNA fragments to migrate out of

the nucleoid, forming a "comet tail."

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets

using a fluorescence microscope.

Data Analysis: Quantify the DNA damage by measuring the percentage of DNA in the comet

tail.[11][13]
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In Vitro Micronucleus Assay
Cell Treatment: Treat cell cultures with various concentrations of m-Cresol.

Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated

cells.

Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei

with appropriate dyes.

Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

Data Analysis: Compare the frequency of micronucleated cells in treated versus control

cultures.

Signaling Pathways and Mechanisms of Toxicity
The in vitro toxicity of m-Cresol and its isomers is associated with the disruption of cellular

signaling pathways, leading to oxidative stress and apoptosis.

Oxidative Stress Induction
Phenolic compounds like cresol can induce the production of reactive oxygen species (ROS),

leading to oxidative stress. This can damage cellular components, including lipids, proteins,

and DNA.

m-Cresol Cell MembraneDisrupts MitochondriaImpacts Reactive Oxygen
Species (ROS)

Increases Production Oxidative Damage
(Lipid Peroxidation, DNA damage)

Causes

Click to download full resolution via product page

Caption: m-Cresol-induced oxidative stress pathway.

MAPK Signaling Pathway Activation
Oxidative stress is a known activator of the Mitogen-Activated Protein Kinase (MAPK) signaling

pathways, including ERK, JNK, and p38. These pathways are involved in regulating cellular
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processes like proliferation, differentiation, and apoptosis.[14][15][16]
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Caption: Simplified MAPK signaling pathways activated by ROS.

Apoptosis Induction
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Prolonged or high levels of cellular stress induced by m-Cresol can trigger apoptosis, or

programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic

(death receptor) pathways, culminating in the activation of effector caspases like caspase-3.

[17][18]
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Caption: Intrinsic and extrinsic pathways of apoptosis.
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Experimental Workflow for In Vitro Toxicological
Assessment
The following diagram illustrates a logical workflow for the in vitro toxicological assessment of a

compound like m-Cresol.
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Caption: A typical workflow for in vitro toxicology testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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